2-(1-Cyano-2-phenylvinyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
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Overview
Description
2-(1-Cyano-2-phenylvinyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound belonging to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
The synthesis of 2-(1-Cyano-2-phenylvinyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the reaction of 2-cyanopyrazolo[1,5-a]pyrimidine derivatives with aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods would likely involve scaling up these reactions under controlled conditions to ensure consistency and yield.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-(1-Cyano-2-phenylvinyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile has been extensively studied for its potential anticancer properties. It has shown efficacy against various cancer cell lines, including HepG-2, MCF-7, and Hela . The compound has been evaluated for its ability to inhibit CDK-2, an enzyme involved in cell cycle regulation, making it a promising candidate for cancer therapy . Additionally, it has applications in molecular docking studies and in vitro assays to assess its biological activity .
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK-2, which leads to cell cycle arrest and apoptosis in cancer cells . The molecular targets include the CDK-2/cyclin A2 complex, and the pathways involved are related to cell cycle regulation and apoptosis induction . The compound’s ability to induce apoptosis is particularly significant, as it can lead to the selective elimination of cancer cells .
Comparison with Similar Compounds
Similar compounds in the pyrazolo[1,5-a]pyrimidine family include:
- 2-(1-Cyano-2-(4-hydroxy-3-methoxyphenyl)vinyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
These compounds share similar structural features but may differ in their biological activity and specificity. The unique aspect of 2-(1-Cyano-2-phenylvinyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is its potent inhibitory activity against CDK-2 and its ability to induce apoptosis in cancer cells .
Properties
IUPAC Name |
2-[(Z)-1-cyano-2-phenylethenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5/c1-12-8-13(2)23-18(21-12)16(11-20)17(22-23)15(10-19)9-14-6-4-3-5-7-14/h3-9H,1-2H3/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTSYBYDMOXGLK-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NN12)C(=CC3=CC=CC=C3)C#N)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC2=C(C(=NN12)/C(=C/C3=CC=CC=C3)/C#N)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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